6-Bromo-5-methyloxazolo[5,4-b]pyridine is a heterocyclic compound characterized by the presence of both bromine and a methyl group within an oxazolo-pyridine framework. This compound is of interest in various fields of chemistry due to its unique structural features and potential applications in pharmaceuticals and materials science.
6-Bromo-5-methyloxazolo[5,4-b]pyridine belongs to the class of heterocycles, specifically the oxazolo-pyridines, which are known for their diverse biological activities and utility in synthetic organic chemistry. It is classified under the broader category of brominated compounds, which often exhibit enhanced reactivity due to the presence of bromine atoms.
The synthesis of 6-Bromo-5-methyloxazolo[5,4-b]pyridine typically involves multi-step reactions that can include cyclization processes and functional group transformations. One common method involves the reaction of 2-amino-6-bromo-3-hydroxypyridine with triethyl orthoacetate in the presence of p-toluenesulfonic acid as a catalyst under reflux conditions .
The molecular structure of 6-Bromo-5-methyloxazolo[5,4-b]pyridine features a fused ring system comprising both oxazole and pyridine components. The bromine atom is located at the 6-position, while a methyl group is present at the 5-position of the oxazole ring.
6-Bromo-5-methyloxazolo[5,4-b]pyridine can participate in various chemical reactions typical for heterocycles, including nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions.
The mechanism of action for compounds like 6-Bromo-5-methyloxazolo[5,4-b]pyridine often involves interaction with biological targets such as enzymes or receptors. The presence of the bromine atom may enhance lipophilicity, facilitating membrane penetration.
Research indicates that derivatives of oxazolo-pyridines exhibit significant biological activity, including antimicrobial and anticancer properties . The specific mechanism may vary depending on the target but generally involves modulation of biochemical pathways through receptor binding or enzyme inhibition.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to characterize this compound further .
6-Bromo-5-methyloxazolo[5,4-b]pyridine has potential applications in:
The ongoing research into its derivatives continues to reveal new applications and enhance our understanding of its properties and mechanisms.
The synthesis of the oxazolo[5,4-b]pyridine core relies primarily on cyclocondensation reactions between orthoester derivatives and aminohydroxypyridine precursors. The most efficient methodology involves reacting 2-amino-6-bromo-3-hydroxypyridine with triethyl orthoacetate under acidic catalysis. This single-step annulation achieves simultaneous oxazole ring formation and C-2 methylation with atom economy exceeding 85% [1].
A representative protocol utilizes p-toluenesulfonic acid (p-TSA) as a Brønsted acid catalyst (0.24 mol%), with triethyl orthoacetate serving as both reactant and solvent. The reaction proceeds at 130°C for 1 hour, yielding 6-bromo-2-methyloxazolo[5,4-b]pyridine as yellow-orange crystals after workup and ethanol crystallization. The molecular ion (MH⁺) appears at m/z 213.2/215.2 Da in mass spectrometry, confirming successful core formation [1]. This method delivers isolated yields of ~95% at 20g scale, demonstrating exceptional efficiency for laboratory-scale synthesis.
Table 1: Cyclocondensation Parameters and Outcomes
Starting Material | Catalyst | Temperature | Time | Workup Procedure | Yield |
---|---|---|---|---|---|
2-Amino-6-bromo-3-hydroxypyridine | p-TSA (0.24 mol%) | 130°C | 1 h | Ethyl acetate extraction → Crystallization (ethanol) | 19g (95%) |
2-Amino-5-bromo-3-hydroxypyridine | p-TSA (0.25 mol%) | 125°C | 1.5 h | Dichloromethane extraction → Chromatography | 82% |
2-Amino-3-hydroxy-5-iodopyridine | Pyridinium p-TSA | 140°C | 45 min | Filtration → Recrystallization (MeOH/H₂O) | 78% |
Regiochemical control presents significant challenges in oxazolo[5,4-b]pyridine synthesis due to potential isomerization between [4,5-b] and [5,4-b] ring systems. The bromine position (C-5 vs. C-6) dictates electronic properties and downstream reactivity. Computational studies reveal C-5 bromination increases π-deficiency (LUMO +1.2 eV) compared to C-6 isomers, influencing cross-coupling behavior [5] [6].
Key strategies include:
Methylation at C-2 is optimally achieved during cyclization using orthoacetate reagents. Alternative post-cyclization methods employ methyl iodide/potassium carbonate in DMF, though yields decrease to 65–70% due to competing N-alkylation [3] [6].
Table 2: Molecular Descriptors of Positional Isomers
Parameter | 6-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine | 6-Bromo-2-methyl-[1,3]oxazolo[5,4-b]pyridine | 5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine |
---|---|---|---|
CAS Number | 494747-09-0 | 116081-18-6 | 1196155-00-6 |
Calculated LogP | 2.05 (Consensus) | 1.40 | 2.18 |
TPSA | 38.92 Ų | 38.92 Ų | 38.92 Ų |
Water Solubility | 0.168 mg/mL (ESOL) | Not reported | 0.201 mg/mL (ESOL) |
Boiling Point | 257.6°C (Predicted) | Not reported | 261.3°C (Predicted) |
Acid catalyst selection critically impacts cyclocondensation efficiency. Comparative studies reveal p-toluenesulfonic acid (p-TSA) outperforms Lewis acids (e.g., ZnCl₂, AlCl₃) and weaker organic acids in orthoacetate-mediated reactions. At 0.24 mol% loading, p-TSA achieves near-quantitative conversion by facilitating iminium intermediate formation while minimizing pyridine ring decomposition [1] [5].
Emerging approaches include:
Catalyst optimization reduces reaction temperatures by 20–30°C while maintaining >90% yields, significantly improving energy efficiency [1] [5].
High-boiling aprotic solvents are essential for cyclocondensation kinetics. Triethyl orthoacetate serves a dual role as both reactant and solvent, with optimal concentrations at 3:1 (v/w) ratio relative to aminohydroxypyridine substrates. Dilution studies reveal second-order kinetics when using auxiliary solvents like DMF or DMAc, though yields decrease by 12–18% due to reversible imine formation [1] [6].
Critical thermal parameters:
Ethanol crystallization purity correlates nonlinearly with cooling rates: 0.5°C/minute provides 99.5% pure product versus 97.2% at 5°C/minute due to inclusion defects [1] [6].
Exothermicity management constitutes the primary scalability challenge. The cyclocondensation exhibits +218 kJ/mol reaction enthalpy, necessitating controlled addition protocols in batch reactors >5 kg scale. Industrial implementations utilize semi-batch processing with orthoacetate dosing over 2–3 hours to maintain temperatures below 135°C [1] [9].
Additional production barriers:
Continuous flow systems address these issues through:
These innovations enable current production scales exceeding 200 kg/month with consistent purity >99% [9].
Table 3: Industrial Production Methods Comparison
Parameter | Batch Process | Continuous Flow Process | Improvement |
---|---|---|---|
Scale Limit | 50 kg/run | 500 kg/week | 10x capacity |
Reaction Time | 1.5 h + 3 h cooling | 22 ± 3 minutes | 85% reduction |
Ethyl acetate Use | 7.5 L/kg product | 3.0 L/kg product | 60% reduction |
Particle Size (D90) | 150–500 µm | 45 ± 12 µm | Narrow distribution |
Energy Consumption | 38 kWh/kg | 12 kWh/kg | 68% reduction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0